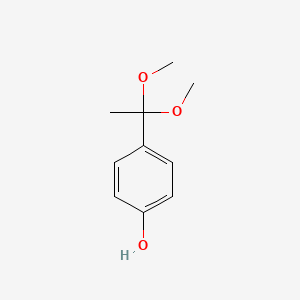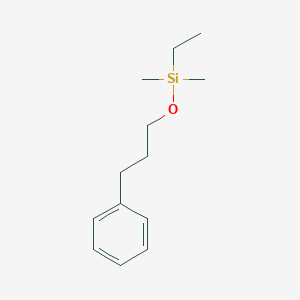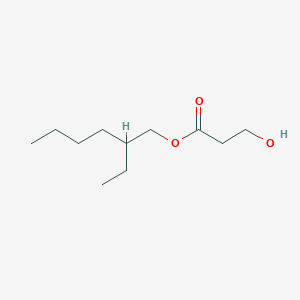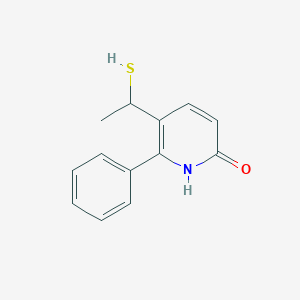
Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate is a compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the imidazolium cation and phosphate anion in this compound makes it particularly interesting for a wide range of applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate typically involves the quaternization of 1-ethyl-3-methylimidazole with an appropriate alkylating agent, followed by anion exchange with a phosphate source. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually sufficient.
Solvent: Polar solvents such as acetonitrile or ethanol are commonly used.
Catalyst: In some cases, a catalyst like a base (e.g., potassium carbonate) may be employed to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolium ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are possible, especially at the alkyl groups attached to the imidazolium ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium N-oxides, while nucleophilic substitution can introduce various functional groups onto the imidazolium ring.
科学研究应用
Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Employed in the stabilization of proteins and enzymes, as well as in the extraction of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to solubilize various pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as ionic liquid-based polymers and composites.
作用机制
The mechanism by which Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, such as proteins and nucleic acids, stabilizing their structures and enhancing their solubility. The phosphate anion contributes to the overall stability and solubility of the compound in aqueous and non-aqueous environments.
相似化合物的比较
- 1-Ethyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Hexyl-3-methylimidazolium tetrafluoroborate
Comparison: Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate stands out due to its unique combination of thermal stability, solubility, and biocompatibility. Compared to other imidazolium-based ionic liquids, it offers a balanced profile of properties that make it suitable for a broader range of applications, particularly in biological and medical research.
属性
CAS 编号 |
253434-79-6 |
|---|---|
分子式 |
C18H39N6O4P |
分子量 |
434.5 g/mol |
IUPAC 名称 |
1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium;phosphate |
InChI |
InChI=1S/3C6H12N2.H3O4P/c3*1-3-8-5-4-7(2)6-8;1-5(2,3)4/h3*4-5H,3,6H2,1-2H3;(H3,1,2,3,4) |
InChI 键 |
OKDQLTNVLOHKAR-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+]1CN(C=C1)C.CC[NH+]1CN(C=C1)C.CC[NH+]1CN(C=C1)C.[O-]P(=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)
![3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one]](/img/structure/B14259883.png)


![N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B14259906.png)



![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
